

A Comparative Guide: Diallyl Terephthalate vs. Diallyl Phthalate as Crosslinking Agents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl terephthalate*

Cat. No.: *B044613*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry, the selection of an appropriate crosslinking agent is paramount to tailoring the final properties of a thermoset material. Among the diverse array of crosslinkers, diallyl esters of phthalic acid isomers, specifically **diallyl terephthalate** (DAT) and diallyl phthalate (DAP), have garnered considerable interest. This guide provides an objective comparison of their performance as crosslinking agents, supported by available experimental data, to assist researchers in making informed decisions for their specific applications.

Structural and Physicochemical Properties

Diallyl terephthalate and diallyl phthalate are isomers, differing in the substitution pattern of the diallyl ester groups on the benzene ring. DAT is the para-isomer (1,4-substitution), while DAP is the ortho-isomer (1,2-substitution). This seemingly subtle structural difference can influence their packing, reactivity, and the ultimate properties of the crosslinked polymers.

Property	Diallyl Terephthalate (DAT)	Diallyl Phthalate (DAP)
CAS Number	1026-92-2[1]	131-17-9[2]
Molecular Formula	C ₁₄ H ₁₄ O ₄ [1]	C ₁₄ H ₁₄ O ₄ [3]
Molecular Weight	246.26 g/mol [1][4]	246.26 g/mol [5]
Appearance	Colorless to pale-yellow liquid[1]	Nearly colorless, oily liquid[6]
Density	~1.12 g/cm ³	1.121 g/mL at 25 °C[5]
Boiling Point	Not readily available	165-167 °C/5 mmHg[5]
Flash Point	Not readily available	166°C (closed cup)[2]

Performance as Crosslinking Agents: A Comparative Analysis

While direct comparative studies with extensive quantitative data are limited, analysis of available literature allows for a qualitative and partially quantitative comparison of the performance of DAT and DAP in crosslinked polymers.

Mechanical Properties

Polymers crosslinked with diallyl phthalate are known for their good mechanical properties. However, a key distinction emerges from patent literature, which suggests that copolymers incorporating **diallyl terephthalate** can exhibit enhanced mechanical strength. Specifically, DAT copolymers have been reported to possess increased bending strength and significantly improved impact strength compared to their counterparts.[7]

Below is a summary of typical mechanical properties for a neat, cured diallyl phthalate thermoset. Comparable, comprehensive data for a neat, cured **diallyl terephthalate** thermoset is not readily available in the reviewed literature.

Mechanical Property	Diallyl Phthalate (DAP), Neat Resin
Tensile Strength (MPa)	28[8][9]
Young's Modulus (GPa)	1.3[9]
Elongation at Break (%)	31[8][9]
Flexural Strength (MPa)	62[8]
Compressive Strength (MPa)	150[8]
Notched Izod Impact (J/m)	14[8]

Thermal Properties

Both DAT and DAP-based thermosets are recognized for their good thermal stability. Diallyl phthalate resins can operate continuously at temperatures as high as 450°F (~232°C).[10] Kinetic studies on the bulk polymerization of **diallyl terephthalate** have been conducted at temperatures ranging from 50°C to 150°C, indicating its suitability for thermal curing processes. [11][12] The glass transition temperature (Tg) of a cured DAP polymer is typically in the range of 150-165°C.[8] While specific Tg values for fully cured DAT are not readily available, the para-substitution in DAT might be expected to lead to a more rigid and potentially more thermally stable network structure compared to the ortho-substituted DAP.

Thermal Property	Diallyl Phthalate (DAP)
Glass Transition Temperature (Tg)	150 - 165 °C[8]
Heat Deflection Temperature @ 1.82 MPa	160 °C[8]

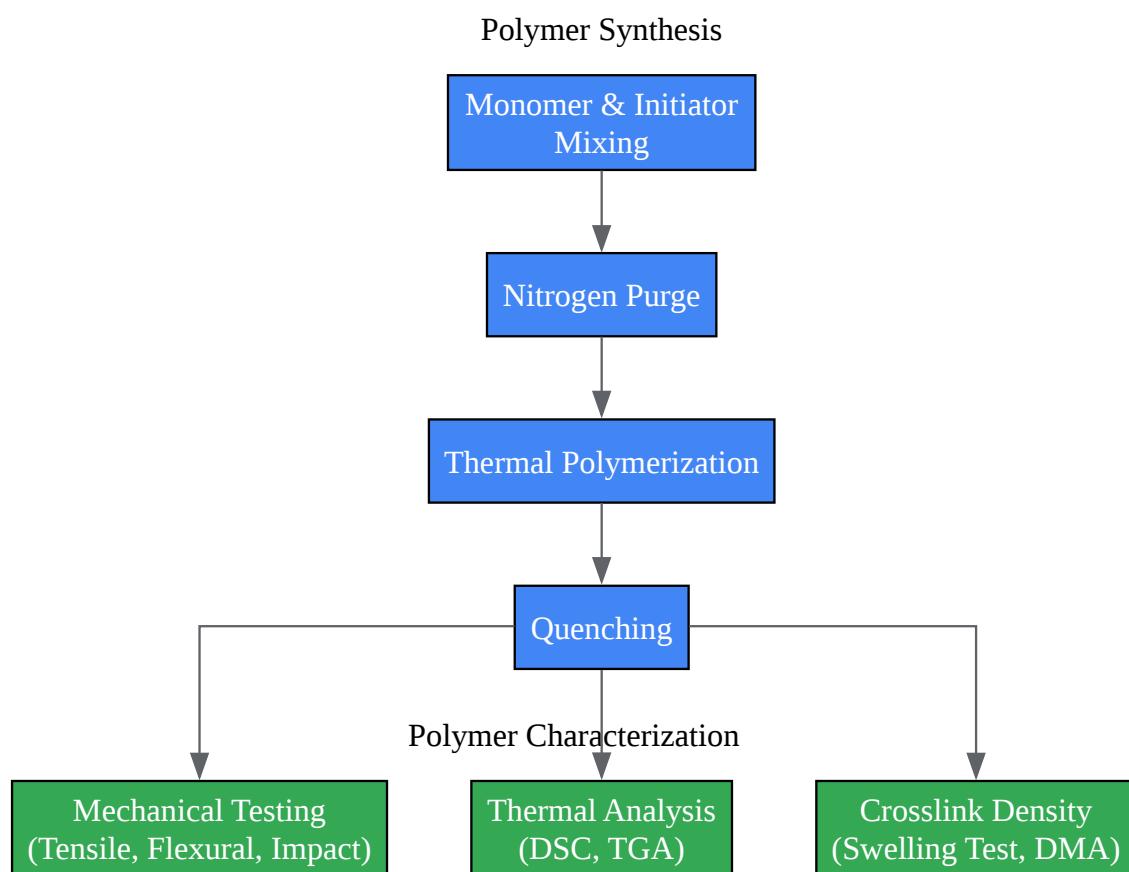
Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of polymers crosslinked with diallyl esters are crucial for reproducible research. Below are generalized protocols based on available literature.

Protocol 1: Bulk Free-Radical Polymerization of Diallyl Esters

This protocol describes a general procedure for the bulk polymerization of **diallyl terephthalate** or diallyl phthalate using a free-radical initiator.

Materials:


- **Diallyl terephthalate** (DAT) or Diallyl phthalate (DAP) monomer
- Free-radical initiator (e.g., benzoyl peroxide (BPO), dicumyl peroxide)
- Nitrogen gas
- Reaction vessel (e.g., glass tube, reactor)
- Heating system (e.g., water bath, oil bath, oven)
- Quenching medium (e.g., ice bath)

Procedure:

- Monomer and Initiator Preparation: Accurately weigh the desired amount of diallyl ester monomer into the reaction vessel. Add the specified weight percentage of the free-radical initiator to the monomer.[\[11\]](#)
- Inert Atmosphere: Purge the reaction vessel with nitrogen gas for a sufficient time to remove oxygen, which can inhibit free-radical polymerization.
- Polymerization: Seal the reaction vessel and place it in the preheated heating system at the desired polymerization temperature (e.g., 50-150°C for DAT with peroxide initiators).[\[11\]](#)
- Reaction Monitoring: Monitor the reaction for the desired period. The extent of conversion can be determined by taking samples at different time intervals and analyzing them using techniques like Fourier-Transform Infrared (FTIR) spectroscopy to track the disappearance of the allyl C=C bonds.[\[11\]](#)

- Quenching: At the end of the reaction, rapidly cool the reaction vessel in an ice bath to quench the polymerization.[11]
- Post-Curing (Optional): For some applications, a post-curing step at an elevated temperature may be necessary to ensure complete crosslinking.

Experimental Workflow for Polymer Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and characterization of diallyl ester crosslinked polymers.

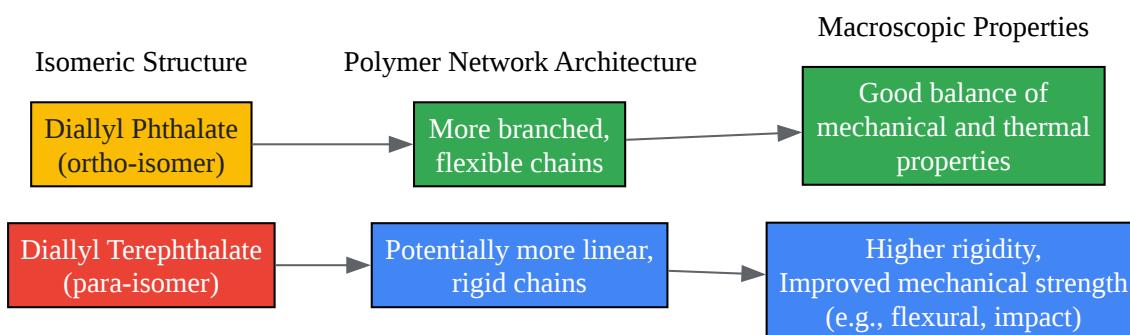
Protocol 2: Determination of Crosslink Density by Swelling Test

This protocol outlines a common method to estimate the crosslink density of a thermoset polymer based on its swelling behavior in a suitable solvent.[13][14]

Materials:

- Cured polymer sample of known weight
- A "good" solvent for the polymer (a solvent in which the linear polymer would dissolve)
- Vials
- Analytical balance
- Vacuum oven

Procedure:


- Sample Preparation: Prepare a small, accurately weighed sample of the dry, crosslinked polymer.
- Swelling: Place the polymer sample in a vial and add a sufficient amount of the chosen solvent to fully immerse it. Seal the vial to prevent solvent evaporation.
- Equilibrium Swelling: Allow the sample to swell in the solvent at a constant temperature until it reaches equilibrium swelling (i.e., its weight no longer increases). This may take several hours to days.
- Weighing the Swollen Sample: Carefully remove the swollen sample from the solvent, gently blot the surface to remove excess solvent, and immediately weigh it.
- Drying: Dry the swollen sample in a vacuum oven until a constant weight is achieved. This will give the weight of the polymer in the swollen gel.
- Calculation: The crosslink density can be calculated using the Flory-Rehner equation, which relates the swelling ratio to the polymer-solvent interaction parameter and the molar volume

of the solvent.[13]

Signaling Pathways and Logical Relationships

The fundamental difference in the performance of DAT and DAP as crosslinking agents stems from their isomeric structures, which influences the resulting polymer network architecture and, consequently, its macroscopic properties.

Logical Relationship of Performance Comparison

[Click to download full resolution via product page](#)

Caption: Influence of isomeric structure on polymer properties for DAT and DAP.

Conclusion

Both **diallyl terephthalate** and diallyl phthalate are effective crosslinking agents for producing thermoset polymers with desirable thermal and mechanical properties. Diallyl phthalate is a well-established crosslinker with a good balance of properties, making it suitable for a wide range of applications, including electrical components and molding compounds.[5][10][15]

Diallyl terephthalate, while less extensively studied in direct comparison, shows promise for applications requiring enhanced mechanical performance, particularly in terms of flexural and impact strength.[7] The choice between DAT and DAP will ultimately depend on the specific performance requirements of the final application. Further direct comparative studies are

warranted to provide a more comprehensive quantitative understanding of the performance differences between these two isomeric crosslinking agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Diallyl terephthalate | C14H14O4 | CID 66102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Cross-linking agent & plasticiz|Diallyl Phthalat(DAP)|Methylsulfonyl chloride|Ethyl sulfonyl chloride|Allyl sulfonyl chloride|Butyl chloride -Shouguang Nuomeng Chemical Co., Ltd. [nuomengchem.com]
- 4. chemscene.com [chemscene.com]
- 5. DIALYL PHTHALATE - Ataman Kimya [atamanchemicals.com]
- 6. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. KR920001590B1 - Compositions containing diallyl terephthalate copolymer - Google Patents [patents.google.com]
- 8. Diallyl Phthalate (DAP) :: MakeItFrom.com [makeitfrom.com]
- 9. benchchem.com [benchchem.com]
- 10. rebling.com [rebling.com]
- 11. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. jordilabs.com [jordilabs.com]
- 15. DIALYL PHTHALATE (DAP) - Ataman Kimya [atamanchemicals.com]
- To cite this document: BenchChem. [A Comparative Guide: Diallyl Terephthalate vs. Diallyl Phthalate as Crosslinking Agents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044613#diallyl-terephthalate-vs-diallyl-phthalate-as-a-crosslinking-agent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com